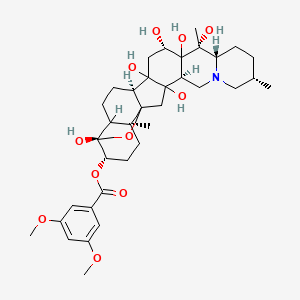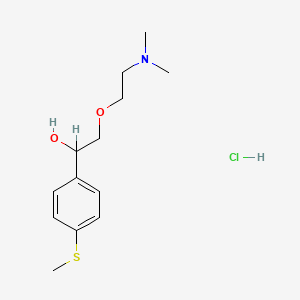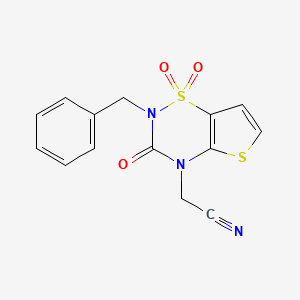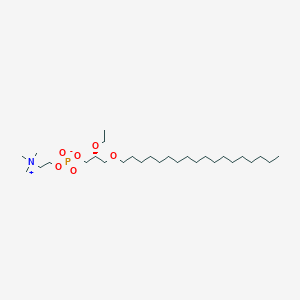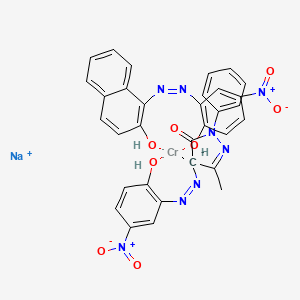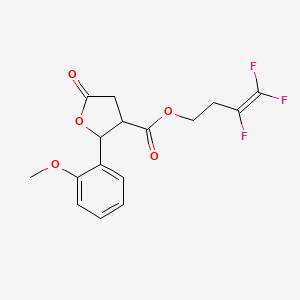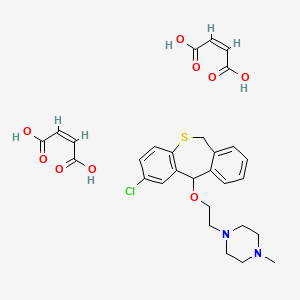
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is a complex organic compound with significant applications in scientific research. It is primarily studied for its interactions with neurotransmitter receptors, particularly in the central nervous system. This compound is known for its high affinity and selectivity towards various receptor targets, making it a valuable tool in neuropharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) involves multiple steps, starting from the appropriate dibenzo(b,e)thiepin derivative. The key steps include:
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzo(b,e)thiepin ring.
Etherification: Attachment of the 2-(4-methylpiperazino)ethoxy group through a nucleophilic substitution reaction.
Formation of Bis(maleate): The final step involves the formation of the bis(maleate) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and filtration to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying its chemical properties and reactions to develop new synthetic methodologies.
Biology: Investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: Exploring its potential as a therapeutic agent for neurological disorders due to its receptor affinity.
Industry: Utilizing its unique properties in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It acts as a ligand, binding to specific receptors and modulating their activity. The molecular targets include dopamine, serotonin, and other neurotransmitter receptors, which play crucial roles in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate: Known for its high affinity towards dopamine D4 receptors.
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]thiepin maleate: Similar structure but different receptor selectivity.
Uniqueness
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is unique due to its specific structural modifications, which confer distinct receptor binding properties and pharmacological effects. Its bis(maleate) form enhances its stability and solubility, making it more suitable for various research applications.
Properties
CAS No. |
96122-26-8 |
|---|---|
Molecular Formula |
C29H33ClN2O9S |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[2-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H25ClN2OS.2C4H4O4/c1-23-8-10-24(11-9-23)12-13-25-21-18-5-3-2-4-16(18)15-26-20-7-6-17(22)14-19(20)21;2*5-3(6)1-2-4(7)8/h2-7,14,21H,8-13,15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
PHVOBLDYJGIDNG-SPIKMXEPSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCOC2C3=C(SCC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCOC2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


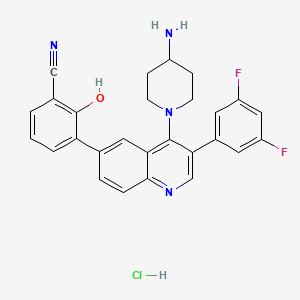
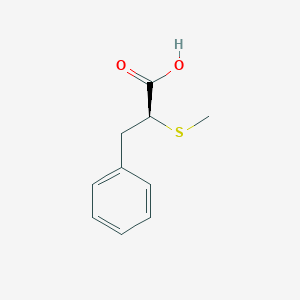
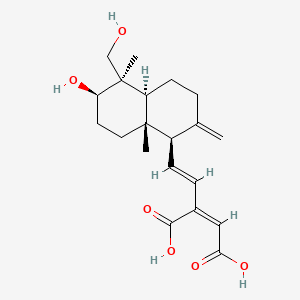
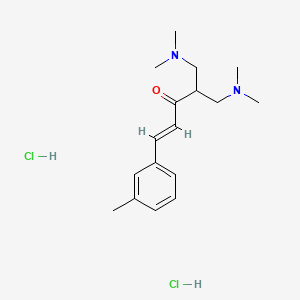
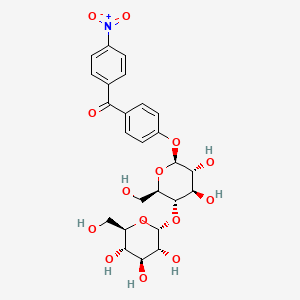
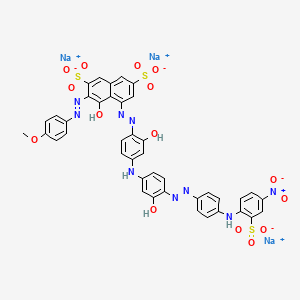
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
